3-Tert-butyl-5-chloro-3h-imidazo[4,5-b]pyridine
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Overview
Description
3-Tert-butyl-5-chloro-3h-imidazo[4,5-b]pyridine is a heterocyclic compound that belongs to the imidazo[4,5-b]pyridine family These compounds are known for their diverse biological activities and are often used as building blocks in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-butyl-5-chloro-3h-imidazo[4,5-b]pyridine typically involves the cyclization of 2-aminopyridine with suitable α-ketoesters. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-Tert-butyl-5-chloro-3h-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form dihydro derivatives.
Coupling Reactions: It can participate in Suzuki or Buchwald-Hartwig coupling reactions to form biaryl or aryl-amine derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium thiolate in solvents like methanol or ethanol.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.
Major Products
The major products formed from these reactions include substituted imidazo[4,5-b]pyridines, N-oxides, dihydro derivatives, and various biaryl or aryl-amine compounds .
Scientific Research Applications
3-Tert-butyl-5-chloro-3h-imidazo[4,5-b]pyridine has several scientific research applications:
Medicinal Chemistry: Used as a building block for designing drugs with potential anticancer, antiviral, and anti-inflammatory activities.
Biological Studies: Employed in the study of enzyme inhibitors and receptor modulators.
Material Science: Utilized in the synthesis of organic semiconductors and light-emitting materials.
Mechanism of Action
The mechanism of action of 3-tert-butyl-5-chloro-3h-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding pockets. These interactions can lead to alterations in cellular signaling pathways and biological responses .
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-3h-imidazo[4,5-b]pyridine
- 3-Benzyl-3h-imidazo[4,5-b]pyridine
- 3-(2-Chloro-3h-imidazo[4,5-b]pyridin-3-yl)pyrrolidine-1-carboxylate
Uniqueness
These structural features differentiate it from other imidazo[4,5-b]pyridine derivatives and contribute to its distinct biological and chemical properties .
Properties
Molecular Formula |
C10H12ClN3 |
---|---|
Molecular Weight |
209.67 g/mol |
IUPAC Name |
3-tert-butyl-5-chloroimidazo[4,5-b]pyridine |
InChI |
InChI=1S/C10H12ClN3/c1-10(2,3)14-6-12-7-4-5-8(11)13-9(7)14/h4-6H,1-3H3 |
InChI Key |
IIXLKDNSUXZJDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1C=NC2=C1N=C(C=C2)Cl |
Origin of Product |
United States |
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